molecular formula C24H22Cl2N6O3S B2539173 4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide CAS No. 477867-42-8

4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide

Cat. No. B2539173
CAS RN: 477867-42-8
M. Wt: 545.44
InChI Key: GYBXVBARKQCXFC-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule with multiple substituents and functional groups. It is not directly mentioned in the provided papers, but its structure suggests it is a derivative of pyridazine and pyrazine compounds, which are heterocyclic aromatic compounds with nitrogen atoms in the ring structure. The molecule includes chloro, cyano, and dimethoxyphenyl groups, which are known to influence the chemical and physical properties of such compounds.

Synthesis Analysis

The synthesis of related pyridazine derivatives is discussed in the first paper, where 5-chloropyrido[3,4-b]pyrazines are prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine . The process involves condensation reactions and is followed by C-C and C-N coupling to introduce various substituents. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The second paper provides insight into the molecular structure of related compounds, specifically 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines . These compounds were characterized using NMR and FT-IR spectroscopy, and their crystal structures were confirmed by X-ray diffraction. The dihedral angles between the rings and the presence of intermolecular interactions such as CH···N, CH···O, and C···C aromatic stacking were analyzed. These findings could be relevant to understanding the molecular structure of the compound , as it also contains dimethoxyphenyl and pyrazine units.

Chemical Reactions Analysis

The chemical reactions of pyridazine and pyrazine derivatives are not explicitly discussed in the provided papers. However, the synthesis paper indicates that the chloro and oxo intermediates can undergo further substitution reactions . This suggests that the compound may also participate in similar reactions, given its chloro and cyano substituents, which are reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The photophysical and electrochemical properties of the related compounds were studied in the second paper . The compounds exhibited strong UV-Visible absorption bands and fluorescence emission upon excitation, which are attributed to intramolecular charge transfer transitions. The electrochemical properties were assessed by cyclic voltammetry, revealing oxidation and, in one case, a reduction peak. These properties are indicative of the behavior of the compound , as the presence of similar functional groups would likely confer comparable photophysical and electrochemical characteristics.

Scientific Research Applications

Synthesis and Reactivity

  • The compound is involved in various synthesis reactions, showing versatility in chemical reactions. For example, it has been used in the preparation of potassium channel activators, highlighting its role in synthesizing biologically active compounds (Bergmann, Eiermann & Gericke, 1990).
  • Studies have also focused on the effects of different solvents on the synthesis of pyridazinones, demonstrating the compound's flexibility in various chemical environments (Sayed, Radwan, Hamed & Boraie, 1993).

Applications in Heterocyclic Chemistry

  • The compound is significant in the synthesis of heterocyclic derivatives, such as pyrazolo and pyridazine derivatives, which are important in medicinal chemistry and material science. These derivatives have been studied for their potential biological activities, including antibacterial properties (Kaji, Nagashima, Ohhata, Tabashi & Oda, 1985).

Structural and Molecular Studies

  • Investigations into the molecular structure of related compounds provide insights into their potential applications in various fields, including pharmaceuticals and materials science. For instance, structural studies of triazole derivatives prepared through oxidative cyclization offer valuable information for designing new compounds with specific properties (Artime et al., 2018).

Potential Biological Activities

  • Some derivatives of this compound have been examined for their antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Bildirici, Şener & Tozlu, 2007).
  • The compound's derivatives also play a role in the novel synthesis of azolopyrimidines and pyrimidoquinazolines, which are important in pharmaceutical research (El-Reedy, Ayyad & Ali, 1989).

properties

IUPAC Name

4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]-N-(2-cyano-4,5-dimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N6O3S/c1-34-20-10-15(13-27)18(12-21(20)35-2)29-24(36)31-8-6-30(7-9-31)19-14-28-32(23(33)22(19)26)17-5-3-4-16(25)11-17/h3-5,10-12,14H,6-9H2,1-2H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBXVBARKQCXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC(=CC=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide

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